molecular formula C13H14N4OS B216316 (4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate

(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate

Cat. No. B216316
M. Wt: 274.34 g/mol
InChI Key: DDQJKXKSXMYPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as QMPT, and it is a quinazoline derivative that has been synthesized through a specific method.

Scientific Research Applications

QMPT has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, QMPT has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease. In drug discovery, QMPT has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In material science, QMPT has been used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of QMPT is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in cellular processes such as DNA replication, protein synthesis, and cell signaling. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
QMPT has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of various enzymes and proteins. Physiologically, it has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using QMPT in lab experiments include its synthetic accessibility, its potential use as a starting material for the synthesis of novel compounds, and its diverse range of potential applications. The limitations of using QMPT in lab experiments include its potential toxicity, its limited solubility, and its potential instability under certain conditions.

Future Directions

There are several future directions related to QMPT. These include the development of new synthetic methods for QMPT and its derivatives, the identification of new therapeutic applications for QMPT, and the development of new materials using QMPT as a building block. Additionally, further studies are needed to fully understand the mechanism of action of QMPT and its potential toxicity.

Synthesis Methods

The synthesis of QMPT involves a multi-step process that includes the reaction of 2-aminobenzonitrile with ethyl chloroformate to form ethyl 2-(2-cyano-phenylamino) acetate. This intermediate is then reacted with hydrazine hydrate to form ethyl 2-(2-aminophenyl) acetate. The final step involves the reaction of ethyl 2-(2-aminophenyl) acetate with propargyl isothiocyanate to form QMPT.

properties

Product Name

(4-oxo-1H-quinazolin-2-yl)methyl N'-prop-2-enylcarbamimidothioate

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

(4-oxo-1H-quinazolin-2-yl)methyl N//'-prop-2-enylcarbamimidothioate

InChI

InChI=1S/C13H14N4OS/c1-2-7-15-13(14)19-8-11-16-10-6-4-3-5-9(10)12(18)17-11/h2-6H,1,7-8H2,(H2,14,15)(H,16,17,18)

InChI Key

DDQJKXKSXMYPGK-UHFFFAOYSA-N

Isomeric SMILES

C=CC/N=C(/N)\SCC1=NC(=O)C2=CC=CC=C2N1

SMILES

C=CCN=C(N)SCC1=NC(=O)C2=CC=CC=C2N1

Canonical SMILES

C=CCN=C(N)SCC1=NC(=O)C2=CC=CC=C2N1

Origin of Product

United States

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